6-(Dimethoxymethyl)-5-(4-fluorophenyl)pyrimidine-2,4-diamine
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Overview
Description
6-(Dimethoxymethyl)-5-(4-fluorophenyl)pyrimidine-2,4-diamine is a chemical compound with the molecular formula C10H9FN4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethoxymethyl)-5-(4-fluorophenyl)pyrimidine-2,4-diamine typically involves the reaction of 4-fluoroaniline with a suitable pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product. Safety measures are also implemented to handle the potentially hazardous reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
6-(Dimethoxymethyl)-5-(4-fluorophenyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
6-(Dimethoxymethyl)-5-(4-fluorophenyl)pyrimidine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: It is used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(Dimethoxymethyl)-5-(4-fluorophenyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-(4-fluorophenyl)pyrimidine: A closely related compound with similar structural features.
6-(4-Fluorophenyl)pyrimidine-2,4-diamine:
Uniqueness
6-(Dimethoxymethyl)-5-(4-fluorophenyl)pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethoxymethyl group can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
31349-28-7 |
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Molecular Formula |
C13H15FN4O2 |
Molecular Weight |
278.28 g/mol |
IUPAC Name |
6-(dimethoxymethyl)-5-(4-fluorophenyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C13H15FN4O2/c1-19-12(20-2)10-9(11(15)18-13(16)17-10)7-3-5-8(14)6-4-7/h3-6,12H,1-2H3,(H4,15,16,17,18) |
InChI Key |
DYVOIWCOEKEQKG-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)F)OC |
Origin of Product |
United States |
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